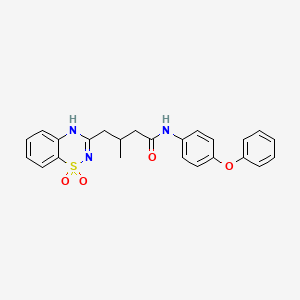
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides , which are known for their diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C20H23N5O6S2
- Molecular Weight : 493.55 g/mol
- IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxido-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide
This compound features a complex structure that includes a benzothiadiazine core with various substituents that influence its biological activity.
Pharmacological Effects
Research indicates that derivatives of benzothiadiazine compounds exhibit significant pharmacological effects:
- Potassium Channel Modulation :
-
Vasodilatory Effects :
- A series of substituted benzothiadiazines demonstrated vasodilating activities in rat models. Notably, some compounds were more effective than established vasodilators like diazoxide at low concentrations . This property may be beneficial in treating hypertension and related cardiovascular conditions.
-
Insulin Release Inhibition :
- Specific derivatives have been reported to inhibit insulin release from pancreatic beta cells. For example, a related compound was shown to reduce plasma insulin levels and blood pressure in anesthetized rats upon intravenous administration . This mechanism is particularly relevant for therapeutic strategies targeting hyperinsulinemia.
Study 1: Insulin Release Inhibition
In a study examining the effects of various benzothiadiazine derivatives on insulin release, it was found that certain compounds significantly inhibited insulin secretion from isolated rat islets. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the benzothiadiazine structure could enhance or diminish their inhibitory effects on insulin release .
Study 2: K(ATP) Channel Activation
Another investigation focused on the activation of K(ATP) channels by various benzothiadiazine derivatives. The results showed that these compounds could effectively open K(ATP) channels in beta cells, leading to hyperpolarization and reduced insulin secretion. The study emphasized the potential for developing new diabetes medications based on these mechanisms .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(15-23-26-21-9-5-6-10-22(21)32(29,30)27-23)16-24(28)25-18-11-13-20(14-12-18)31-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOPXPDTZIMCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














